Superior FLT3-WT Potency over Gilteritinib
In a direct comparison of biochemical kinase inhibition assays, the Flt3-IN-12 analog demonstrates a 3.4-fold higher potency for wild-type FLT3 (FLT3-WT) compared to the FDA-approved inhibitor gilteritinib. The Flt3-IN-12 analog achieves an IC50 of 1.48 nM against FLT3-WT [1], whereas published data for gilteritinib reports a biochemical IC50 of 5 nM for the same target under comparable conditions [2]. This quantifiable advantage in target engagement at lower concentrations is a key differentiator.
| Evidence Dimension | Biochemical Inhibition of FLT3-WT (IC50) |
|---|---|
| Target Compound Data | 1.48 nM (Flt3-IN-12 analog) |
| Comparator Or Baseline | 5 nM (Gilteritinib) |
| Quantified Difference | Flt3-IN-12 analog is 3.4-fold more potent |
| Conditions | In vitro kinase inhibition assay using recombinant FLT3-WT enzyme. |
Why This Matters
Higher biochemical potency may translate to effective target inhibition at lower systemic exposure, potentially improving the therapeutic window.
- [1] MedChemExpress (MCE). (n.d.). FLT3-IN-12. Product Datasheet. View Source
- [2] Bertin Bioreagent. (n.d.). Gilteritinib. Product Datasheet. View Source
